molecular formula C13H13BrClNO3 B13146882 1-Boc-5-bromo-6-chloro-1H-indol-3-ol

1-Boc-5-bromo-6-chloro-1H-indol-3-ol

Cat. No.: B13146882
M. Wt: 346.60 g/mol
InChI Key: GOCPGHYVOVCIRH-UHFFFAOYSA-N
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Description

1-Boc-5-bromo-6-chloro-1H-indol-3-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol typically involves the introduction of the Boc (tert-butoxycarbonyl) protecting group to the indole nucleus, followed by bromination and chlorination reactions. The synthetic route can be summarized as follows:

Chemical Reactions Analysis

1-Boc-5-bromo-6-chloro-1H-indol-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Boc-5-bromo-6-chloro-1H-indol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

1-Boc-5-bromo-6-chloro-1H-indol-3-ol can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C13H13BrClNO3

Molecular Weight

346.60 g/mol

IUPAC Name

tert-butyl 5-bromo-6-chloro-3-hydroxyindole-1-carboxylate

InChI

InChI=1S/C13H13BrClNO3/c1-13(2,3)19-12(18)16-6-11(17)7-4-8(14)9(15)5-10(7)16/h4-6,17H,1-3H3

InChI Key

GOCPGHYVOVCIRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)O

Origin of Product

United States

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